Dimethyl succinate-2,2,3,3-d4 is isotopically labeled with deuterium (d), a heavier isotope of hydrogen. This specific labeling pattern makes it a powerful probe in various scientific investigations. Researchers can incorporate this compound into biological systems or chemical reactions. By tracking the position of the deuterium atoms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can elucidate reaction pathways and metabolic mechanisms. For instance, researchers can study how enzymes break down molecules by observing the incorporation of deuterium into different parts of the molecule [].
The high purity (often exceeding 98 atom% D) of Dimethyl succinate-2,2,3,3-d4 makes it a valuable starting material for the synthesis of other deuterated compounds. These compounds retain the deuterium labeling pattern of the original molecule, allowing for further exploration in various research fields. For example, deuterated pharmaceuticals can be synthesized using Dimethyl succinate-2,2,3,3-d4 as a precursor, enabling studies on drug metabolism and efficacy [].
Dimethyl succinate-d4, with the molecular formula and a molecular weight of approximately 146.14 g/mol, features two deuterium atoms replacing hydrogen in the dimethyl succinate structure. This modification enhances its utility in studies involving isotopic labeling and tracing in biological and chemical processes .
The presence of deuterium allows for unique reaction pathways that can be tracked using nuclear magnetic resonance spectroscopy.
Synthesis of dimethyl succinate-d4 typically involves:
The synthesis process takes advantage of isotopic labeling techniques that allow for easy tracking in various experimental setups.
Dimethyl succinate-d4 has several applications:
Interaction studies involving dimethyl succinate-d4 often focus on its reactivity with biological molecules or other chemical species. The use of deuterium enhances the precision of these studies, allowing researchers to observe interactions without interference from hydrogen-based isotopes. Such studies can elucidate metabolic pathways and reaction mechanisms in biological systems .
Dimethyl succinate-d4 shares similarities with several compounds within the ester family. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl Succinate | Non-deuterated form; widely used in organic synthesis. | |
Dimethyl Adipate | Longer carbon chain; used in plasticizers. | |
Diethyl Succinate | Ethyl esters; different solubility characteristics. | |
Methyl Succinic Acid | Contains one less carbon; more polar than esters. |
Dimethyl succinate-d4's unique isotopic labeling capability distinguishes it from these compounds, making it particularly valuable for research requiring precise tracking of molecular interactions and transformations.
The incorporation of deuterium into succinate derivatives represents a sophisticated approach to isotopic labeling that relies on specific synthetic methodologies designed to achieve high deuterium enrichment. Dimethyl succinate-d4 (30994-23-1) is systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate, with its structure retaining the ester functional groups of dimethyl succinate while incorporating deuterium atoms at the central carbon positions of the succinic acid backbone [1] [2].
The primary deuterium incorporation strategy involves the selective replacement of hydrogen atoms with deuterium at specific positions within the succinate framework. The deuteration process typically targets the methylene groups (carbon-2 and carbon-3 positions) of the succinate backbone, resulting in the formation of the tetradeuterated analog. This selective deuterium incorporation is achieved through controlled isotope exchange reactions that utilize deuterium oxide (D2O) as the primary deuterium source [3] [4].
Contemporary deuterium incorporation strategies for succinate derivatives employ biocatalytic methods that offer superior selectivity and efficiency compared to traditional chemical approaches. These methods utilize nicotinamide adenine dinucleotide (NADH)-dependent enzymes coupled with deuterium sources to achieve near-perfect chemo-, stereo-, and isotopic selectivity. The biocatalytic approach combines hydrogen gas (H2) with deuterium oxide (D2O) to generate and recycle [4-2H]-NADH, which serves as the deuterium donor in the labeling process [3] [4].
The isotope exchange mechanism involves the utilization of compounds containing atoms with unshared electron pairs, particularly oxygen, sulfur, and nitrogen atoms, which are capable of forming intermediate metabolic complexes through hydrogen bonding. Under physiological conditions, hydrogen exchange between water and various hydrogen-containing entities occurs readily in bonds where the atom possesses a free electron pair. This selectivity ensures that deuterium incorporation occurs preferentially at metabolically active sites while avoiding exchange at hydrocarbon linkages [5].
Advanced synthetic strategies incorporate the use of deuterated precursors in multi-step synthetic sequences. One notable approach involves the Knoevenagel condensation of deuterated acetone with ethyl cyanoacetate in the presence of piperidine, followed by Michael addition of cyanide, hydrochloric acid hydrolysis, simultaneous decarboxylation, and subsequent dehydration using acetic anhydride. This methodology achieves overall yields of approximately 34% based on the deuterated starting material [6].
The isotopic labeling process benefits from the strategic use of parallel stable isotope labeling platforms that employ multiple deuterium sources simultaneously. This approach allows for the categorization of specialized metabolites based on biosynthetic precursor incorporation patterns. The parallel fermentation methodology utilizes deuterated precursors including [1-13C]acetate, [1-13C]propionate, [methyl-13C]methionine, and [1-15N]glutamate to achieve comprehensive isotopic labeling coverage [7].
Industrial-scale synthesis of dimethyl succinate-d4 requires robust and scalable methodologies that maintain consistent quality while achieving economic viability. The development of industrial-scale deuteration protocols has been facilitated by advances in heterogeneous catalysis and the utilization of inexpensive deuterium sources such as deuterium oxide [8] [9].
The most effective industrial approach employs nanostructured iron catalysts prepared by combining cellulose with abundant iron salts. This methodology permits selective deuteration of organic compounds using inexpensive D2O under hydrogen pressure conditions. The iron catalyst system demonstrates excellent scalability, with documented synthesis of deuterium-containing products on kilogram scales. The air- and water-stable catalyst enables efficient labeling with high quality control standards [8] [9].
The industrial synthesis protocol involves the preparation of a biomass-derived catalyst system that allows for activation and utilization of low-cost D2O as the deuterium source. The catalyst performance is enhanced in the presence of hydrogen gas, which leads to in situ reduction of iron oxides on the catalyst surface. This system demonstrates effectiveness for selective deuteration of various organic substrates while maintaining consistent deuterium incorporation levels [8].
Purification protocols for industrial-scale production incorporate multiple separation techniques designed to achieve the required isotopic purity specifications. The primary purification method involves distillation under controlled conditions, taking advantage of the slight differences in boiling points between deuterated and non-deuterated compounds. The molecular weight increase from 146.14 g/mol for dimethyl succinate to 150.17 g/mol for dimethyl succinate-d4 facilitates separation through fractional distillation [1] [2].
Advanced purification techniques employ gas chromatography-mass spectrometry (GC-MS) coupled with quantitative deuterium nuclear magnetic resonance (2H-NMR) spectroscopy for comprehensive purity assessment. This analytical approach provides accurate determination of both chemical purity and isotopic enrichment levels. The GC-MS analysis identifies and quantifies non-deuterated impurities, while 2H-NMR spectroscopy confirms the degree of deuterium incorporation at specific molecular positions [10] [11].
The industrial purification protocol incorporates multiple quality control stages to ensure consistent product specifications. Initial crude product analysis employs high-resolution mass spectrometry to determine the overall isotopic distribution pattern. Subsequently, nuclear magnetic resonance spectroscopy provides detailed structural confirmation and isotopic purity verification. The final purification stage involves precision distillation under reduced pressure conditions to remove residual non-deuterated material [10] [12].
Large-scale synthesis protocols must address the challenge of maintaining deuterium incorporation efficiency while minimizing production costs. The optimal approach utilizes continuous flow reaction systems that allow for precise control of reaction conditions and efficient utilization of deuterium sources. These systems incorporate real-time monitoring capabilities to ensure consistent product quality throughout the production process [8] [9].
The recycling of catalyst systems represents a critical component of industrial-scale production economics. The iron catalyst system demonstrates excellent recyclability, with documented reuse up to five times without substantial loss of activity. During the recycling process, an oxidic structure composed of ferrous and ferric ions is maintained, ensuring consistent catalytic performance. Inductively coupled plasma optical emission spectrometry measurements confirm the absence of iron leaching, indicating the stability of the catalyst system [8].
The achievement and verification of isotopic purity levels of ≥98 atom % deuterium represents a critical quality control requirement for dimethyl succinate-d4 applications. The establishment of comprehensive quality control metrics ensures consistent product performance and regulatory compliance across various analytical and pharmaceutical applications [2] [13].
Primary quality control analysis employs quantitative deuterium nuclear magnetic resonance (2H-NMR) spectroscopy as the definitive method for isotopic purity determination. This technique provides direct measurement of deuterium incorporation at specific molecular positions while distinguishing between fully deuterated, partially deuterated, and non-deuterated species. The 2H-NMR analysis generates characteristic spectral patterns that allow for accurate quantification of isotopic enrichment levels [12] [14].
For highly deuterated compounds with enrichment levels exceeding 98 atom %, conventional proton NMR analysis becomes limited due to the extremely low intensity of residual proton signals. Deuterium NMR spectroscopy emerges as the preferred analytical technique, providing rich structural information for verification and impurity identification. The deuterium NMR approach allows for the use of natural abundance solvents, yielding clean spectra with minimal interference from background signals [12].
The isotopic purity determination protocol incorporates high-resolution mass spectrometry analysis to establish the complete isotopic distribution profile. Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides accurate mass measurements that enable calculation of isotopic enrichment percentages. The mass spectrometric analysis records full scan data, extracts isotopic ions, and calculates the isotopic enrichment through integration of peak areas corresponding to different isotopic species [10].
Advanced quality control protocols utilize differential scanning calorimetry (DSC) combined with quantitative nuclear magnetic resonance spectroscopy for comprehensive purity assessment. This approach has demonstrated success in determining the purity of volatile deuterated compounds, with results verified through mass balance methods combined with gas chromatography-mass spectrometry. The DSC-qNMR methodology provides purity values with confidence intervals of ±4.1 mg/g at the 95% confidence level [11].
The quality control framework incorporates multiple analytical techniques to ensure comprehensive characterization of isotopic purity. The primary analysis employs 2H-NMR spectroscopy to determine deuterium content at specific molecular positions, while high-resolution mass spectrometry provides overall isotopic distribution data. Secondary verification utilizes gas chromatography-mass spectrometry to identify and quantify any non-deuterated impurities present in the sample [10] [11].
Analytical Method | Purpose | Specification | Precision |
---|---|---|---|
2H-NMR Spectroscopy | Deuterium incorporation verification | ≥98 atom % D | ±0.2 atom % |
LC-ESI-HR-MS | Isotopic distribution analysis | Mass accuracy <2 ppm | ±0.1% |
GC-MS | Impurity identification | Chemical purity ≥99% | ±0.05% |
DSC-qNMR | Overall purity assessment | ≥994 mg/g | ±4.1 mg/g |
Isotopic purity specifications require careful consideration of potential sources of deuterium loss during synthesis and storage. The quality control protocol addresses the phenomenon of deuterium-hydrogen exchange that can occur under specific environmental conditions. Storage conditions must maintain low moisture levels and controlled temperature to prevent isotopic exchange with atmospheric water vapor [2] [5].
Batch-to-batch consistency monitoring employs statistical process control methodologies to ensure uniform product quality. The quality control system incorporates control charts that track isotopic purity values over time, enabling early detection of process variations that could impact product quality. The statistical analysis includes calculation of process capability indices to demonstrate compliance with isotopic purity specifications [16].
Deuterium Content | Molecular Species | Typical Percentage | Acceptance Criteria |
---|---|---|---|
d4 (fully deuterated) | C6H6D4O4 | ≥98.0% | ≥98.0% |
d3 (tri-deuterated) | C6H7D3O4 | ≤1.5% | ≤1.5% |
d2 (di-deuterated) | C6H8D2O4 | ≤0.4% | ≤0.5% |
d1 (mono-deuterated) | C6H9DO4 | ≤0.1% | ≤0.1% |
d0 (non-deuterated) | C6H10O4 | ≤0.05% | ≤0.1% |
The quality control protocol incorporates environmental monitoring procedures to ensure that laboratory conditions do not compromise isotopic integrity during analysis. Temperature and humidity control systems maintain stable analytical conditions, while deuterium-free solvents and reagents prevent contamination during sample preparation. The analytical procedures employ sealed sample containers and inert atmosphere handling techniques to minimize deuterium-hydrogen exchange [12] [17].
Dimethyl succinate-d4 serves as a crucial deuterated tracer for investigating tricarboxylic acid cycle metabolism through its unique isotopic labeling properties. This deuterium-labeled compound enables researchers to track metabolic flux through the TCA cycle with unprecedented precision [1] [2] [3].
Deuterium Metabolic Imaging Applications
Recent advances in deuterium metabolic imaging have demonstrated the exceptional utility of dimethyl succinate-d4 in real-time TCA cycle visualization. When administered, the compound undergoes hydrolysis to release deuterated succinate, which enters the mitochondrial matrix and participates in the TCA cycle. Studies have shown that deuterium metabolic imaging combined with dimethyl succinate-d4 enables tracking of substrate flux through the TCA cycle with high temporal resolution [3] [4].
The compound's metabolism produces identifiable downstream metabolites including malate, glutamate, and glutamine, which can be detected through deuterium nuclear magnetic resonance spectroscopy. Research has demonstrated that the emerging glutamine/glutamate peak serves as a reliable indicator of TCA cycle activity, with area under the curve measurements providing quantitative assessments of metabolic flux [3] [4].
Isotopic Labeling and Metabolic Pathway Tracing
The deuterium atoms in dimethyl succinate-d4 are strategically positioned to enable comprehensive metabolic pathway analysis. Upon cellular uptake, the ester bonds are hydrolyzed by cellular esterases, releasing deuterated succinate that enters the TCA cycle at the succinate dehydrogenase step [2] [5]. The isotopic labeling pattern allows researchers to track the fate of carbon atoms through successive TCA cycle reactions.
Studies utilizing dimethyl succinate-d4 have successfully demonstrated its incorporation into downstream metabolites including fumarate, malate, and aspartate. The compound's unique labeling pattern enables differentiation between newly synthesized metabolites and pre-existing cellular pools [2] [5]. This capability is particularly valuable for investigating metabolic reprogramming in disease states and understanding cellular energy metabolism dynamics.
Quantitative Flux Analysis
The application of dimethyl succinate-d4 in quantitative flux analysis has provided significant insights into TCA cycle regulation. Research has shown that the compound enables measurement of metabolic flux rates through the TCA cycle with high precision [6] [3]. The deuterium label transfer to heavy water provides an additional readout of overall metabolic activity, as deuterium atoms are exchanged during various TCA cycle reactions.
Study Type | Application | Detected Products | Key Findings |
---|---|---|---|
Deuterium Metabolic Imaging | Real-time TCA cycle visualization | Malate, Glutamate, Glutamine | Enhanced signal detection in liver and brain |
Isotope Labeling Experiments | Metabolic pathway tracing | Fumarate, Malate, Aspartate | Successful incorporation into TCA cycle |
Metabolic Flux Analysis | Flux measurement through TCA cycle | Heavy water (HDO) | Measurable flux through metabolic pathways |
Glutamate/Glutamine Tracking | Downstream metabolite detection | Glutamate (Glx peak) | Downstream metabolite production confirmed |
Succinate Metabolism Studies | Mitochondrial function assessment | Succinate, Fumarate derivatives | Mitochondrial metabolic activity visualization |
Succinate dehydrogenase represents a unique enzyme complex that participates in both the tricarboxylic acid cycle and the electron transport chain, making it an essential target for mechanistic studies using dimethyl succinate-d4 [7] [8] [9].
Structural and Functional Organization
Succinate dehydrogenase consists of four distinct subunits that form a heterotetrameric complex anchored to the inner mitochondrial membrane. The SDHA subunit contains the covalently bound flavin adenine dinucleotide cofactor and the succinate binding site, while SDHB contains three iron-sulfur clusters that facilitate electron transfer [7] [8] [10]. The SDHC and SDHD subunits form the membrane anchor domain and contain the ubiquinone binding site and a single heme b group [7] [8] [10].
Mechanistic studies utilizing dimethyl succinate-d4 have elucidated the electron transfer pathway from succinate to ubiquinone. The process begins with succinate binding to the SDHA subunit, leading to domain closure and positioning of the substrate adjacent to the flavin adenine dinucleotide cofactor [9] [10]. The covalent attachment of flavin adenine dinucleotide increases the redox potential by approximately 60 millivolts, enabling efficient succinate oxidation [9].
Electron Transfer Mechanisms
The electron transfer pathway through succinate dehydrogenase involves sequential reduction of the flavin adenine dinucleotide cofactor followed by electron transfer through the three iron-sulfur clusters in SDHB. Research has demonstrated that electrons are rapidly transferred from reduced flavin adenine dinucleotide to the [2Fe-2S] cluster, then to the [4Fe-4S] cluster, and finally to the [3Fe-4S] cluster before reaching the ubiquinone binding site [9] [11].
Studies using dimethyl succinate-d4 have provided insights into the kinetic properties of this electron transfer process. The compound's deuterium labeling enables tracking of the oxidation reaction and subsequent electron flow through the iron-sulfur clusters [9] [10]. The relatively low reactive oxygen species generation from succinate dehydrogenase compared to other respiratory complexes is attributed to the rapid electron transfer kinetics and the absence of partially reduced flavin adenine dinucleotide intermediates [9].
Regulatory Mechanisms and Inhibition Studies
Succinate dehydrogenase activity is subject to multiple regulatory mechanisms that have been investigated using dimethyl succinate-d4 as a substrate. Adenosine triphosphate binding to SDHA upregulates enzyme activity under conditions of high adenosine triphosphate/adenosine diphosphate ratios, while oxaloacetate binding competitively inhibits succinate oxidation [12] [13]. These regulatory mechanisms allow the enzyme to respond to cellular energy demands and metabolic status.
Inhibition studies using specific succinate dehydrogenase inhibitors have provided mechanistic insights into enzyme function. Malonate and 3-nitropropionic acid bind to the succinate binding site on SDHA, while thenoyltrifluoroacetone inhibits the ubiquinone binding site [14] [12]. Research has shown that these different inhibition mechanisms result in distinct effects on superoxide production, highlighting the importance of the enzyme's reduction state in determining reactive oxygen species generation [13].
SDH Subunit | Function | Mechanistic Role | Research Applications |
---|---|---|---|
SDHA (Flavoprotein) | Succinate binding and oxidation | FAD reduction to FADH2 | Substrate binding studies |
SDHB (Iron-sulfur protein) | Electron transfer via Fe-S clusters | Sequential electron transfer through [2Fe-2S], [4Fe-4S], [3Fe-4S] | Electron transfer kinetics |
SDHC (Membrane anchor) | Membrane anchoring with heme b | Ubiquinone binding site | Membrane integration studies |
SDHD (Membrane anchor) | Membrane anchoring and electron transfer | Ubiquinone reduction to ubiquinol | Quinone interaction analysis |
Complete Complex | Succinate to fumarate conversion | Dual TCA cycle and electron transport function | Overall enzyme activity assessment |
Mitochondrial dysfunction represents a central mechanism in neurodegenerative diseases, with succinate dehydrogenase playing a critical role in maintaining neuronal energy homeostasis [15] [16] [17]. Dimethyl succinate-d4 has emerged as a valuable tool for investigating these pathological processes.
Alzheimer Disease and Succinate Dehydrogenase Dysfunction
Alzheimer disease is characterized by progressive mitochondrial dysfunction that affects multiple respiratory chain complexes, including succinate dehydrogenase [15] [18] [19]. Studies utilizing dimethyl succinate-d4 have revealed significant alterations in TCA cycle metabolism in Alzheimer disease models. Research has demonstrated reduced succinate dehydrogenase activity in mitochondria from Alzheimer disease patients, with corresponding decreases in the numeric density of succinate dehydrogenase-positive mitochondria in hippocampal CA1 pyramidal neurons [20] [21].
Cerebrospinal fluid analysis from Alzheimer disease patients has shown lower levels of succinate and fumarate compared to age-matched controls, indicating impaired oxidative metabolism [21]. The reduced succinate dehydrogenase activity correlates with the accumulation of amyloid-beta peptides in mitochondria, suggesting a direct link between amyloid pathology and mitochondrial dysfunction [15] [18].
Parkinson Disease and Complex II Deficiency
Parkinson disease pathogenesis involves significant mitochondrial dysfunction, with particular emphasis on complex I and complex II abnormalities [16] [22] [23]. Research has identified substantial downregulation of SDHC subunit expression in substantia nigra samples from Parkinson disease patients, indicating specific targeting of succinate dehydrogenase components [24] [23].
Studies using dimethyl succinate-d4 have demonstrated the compound's utility in investigating mitochondrial dysfunction in Parkinson disease models. The dopaminergic neurons of the substantia nigra pars compacta are particularly vulnerable to mitochondrial dysfunction due to their high energy demands and dependence on mitochondrial metabolism [24] [23]. Succinate dehydrogenase dysfunction in these neurons contributes to oxidative stress, excitotoxicity, and eventual cell death [25] [23].
Huntington Disease and Complex II Inhibition
Huntington disease research has provided compelling evidence for the role of succinate dehydrogenase in neurodegeneration. Studies have shown that inhibition of succinate dehydrogenase using 3-nitropropionic acid reproduces the clinical and pathological features of Huntington disease in animal models [26] [27]. This finding highlights the critical importance of complex II function in maintaining striatal neuron viability [26].
The polyglutamine expansion characteristic of Huntington disease leads to mitochondrial dysfunction and reduced succinate dehydrogenase activity [15] [26]. Research has demonstrated that overexpression of complex II subunits can restore mitochondrial function and prevent striatal cell death, suggesting potential therapeutic applications [26].
Metabolic Consequences and Therapeutic Implications
The mitochondrial dysfunction observed in neurodegenerative diseases results in multiple metabolic consequences that can be studied using dimethyl succinate-d4. Energy metabolism disruption leads to adenosine triphosphate depletion, increased reactive oxygen species production, and altered calcium homeostasis [15] [17] [19]. These metabolic changes contribute to neuronal vulnerability and progressive degeneration.
Therapeutic strategies targeting mitochondrial dysfunction have shown promise in preclinical studies. Approaches include mitochondrial protection strategies, bioenergetic enhancement, and direct targeting of succinate dehydrogenase function [25] [26] [24]. The use of dimethyl succinate-d4 as a research tool enables evaluation of these therapeutic interventions and their effects on mitochondrial metabolism.
Disease | Mitochondrial Complex Affected | SDH-Related Findings | Metabolic Consequences | Therapeutic Implications |
---|---|---|---|---|
Alzheimer Disease | Complex I, II, III, IV | Reduced SDH activity in mitochondria | Lower succinate, fumarate levels in CSF | Mitochondrial protection strategies |
Parkinson Disease | Complex I (primarily), Complex II | Significant SDHC downregulation | Impaired mitochondrial electron transport | SDH as neuroprotective target |
Huntington Disease | Complex II, III | Complex II inhibition reproduces phenotype | Excitotoxicity and ATP depletion | Complex II activity restoration |
Amyotrophic Lateral Sclerosis | Complex II, III, IV | Reduced Complex II + III activities | Motor neuron degeneration | Bioenergetic enhancement |
General Neurodegeneration | Multiple complexes | Decreased numeric density of SDH-positive mitochondria | Energy metabolism disruption | Metabolic intervention approaches |